Phenylmethanimine Phenylmethanimine
Brand Name: Vulcanchem
CAS No.: 16118-22-2
VCID: VC21084036
InChI: InChI=1S/C7H7N/c8-6-7-4-2-1-3-5-7/h1-6,8H
SMILES: C1=CC=C(C=C1)C=N
Molecular Formula: C7H7N
Molecular Weight: 105.14 g/mol

Phenylmethanimine

CAS No.: 16118-22-2

Cat. No.: VC21084036

Molecular Formula: C7H7N

Molecular Weight: 105.14 g/mol

* For research use only. Not for human or veterinary use.

Phenylmethanimine - 16118-22-2

Specification

CAS No. 16118-22-2
Molecular Formula C7H7N
Molecular Weight 105.14 g/mol
IUPAC Name phenylmethanimine
Standard InChI InChI=1S/C7H7N/c8-6-7-4-2-1-3-5-7/h1-6,8H
Standard InChI Key AFDMODCXODAXLC-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)C=N
Canonical SMILES C1=CC=C(C=C1)C=N

Introduction

Chemical Structure and Properties

Phenylmethanimine consists of a phenyl group attached to a methanimine (C=N-H) functional group. The structure features a carbon-nitrogen double bond that is responsible for its characteristic reactivity in various chemical transformations.

Physical and Chemical Properties

Table 1: Physical and Chemical Properties of Phenylmethanimine

PropertyValueSource
IUPAC NamePhenylmethanimine
Molecular FormulaC₇H₇N
CAS Registry Number16118-22-2
Molecular Weight105.14 g/mol
InChIInChI=1S/C7H7N/c8-6-7-4-2-1-3-5-7/h1-6,8H
Canonical SMILESC1=CC=C(C=C1)C=N
AppearanceNot specified in sources
Melting PointNot available
Boiling PointNot available
DensityNot available

The compound exists in two isomeric forms - E and Z - which have been characterized using advanced spectroscopic techniques . The E/Z isomerism arises from the restricted rotation around the carbon-nitrogen double bond, resulting in distinct spatial arrangements of the phenyl group relative to the hydrogen atom on the nitrogen.

Synthesis Methods

Thermal Decomposition of Hydrobenzamide

The most commonly reported synthesis method for phenylmethanimine involves the thermal decomposition of hydrobenzamide . This approach has been extensively studied, with research indicating that the thermolysis process can be tuned by varying temperature conditions .

A detailed study by Melli et al. (2020) described this thermal decomposition approach as "easily accessible" and effective for generating stable imine intermediates in both gas phase and solution . Their research established that the temperature dependence of the thermolysis process allows for controlled formation of phenylmethanimine, making it a versatile method for laboratory applications .

Other Synthetic Routes

Alternative synthetic pathways for phenylmethanimine include:

  • Schiff base reaction: Condensation of benzaldehyde with an amine under controlled conditions.

  • Synthesis reference in The Journal of Organic Chemistry (1963) , which reports a specific approach to preparing this compound (DOI: 10.1021/jo01038a022).

Spectroscopic Characterization

Phenylmethanimine has been characterized using various spectroscopic techniques, providing valuable data for its identification and structural analysis.

Rotational Spectroscopy

A significant breakthrough in the characterization of phenylmethanimine was reported by Melli et al. (2020), who conducted the first laboratory observation of this compound using rotational electric resonance spectroscopy . This groundbreaking work accurately characterized both E and Z isomers, establishing a reliable basis for potential astronomical observations. The integration of this formation pathway with state-of-the-art computational characterization laid the foundation for detailed spectroscopic analysis .

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy has been employed to characterize phenylmethanimine in solution, demonstrating the feasibility of the thermal decomposition synthesis approach in liquid phase . The NMR data provides crucial information about the structural features and isomerism of phenylmethanimine, complementing the rotational spectroscopy findings.

Chemical Reactions

Phenylmethanimine demonstrates diverse chemical reactivity owing to its imine functionality, participating in various types of reactions that make it valuable in organic synthesis.

Oxidation

Phenylmethanimine can undergo oxidation to form corresponding oxides, such as N-methyl-1-phenylmethanimine oxide . The oxidized derivatives exhibit different reactivity patterns compared to the parent compound, expanding the range of accessible chemical transformations.

Reduction

Reduction of phenylmethanimine typically yields primary amines, particularly benzylamine (phenylmethanamine) . This transformation is important in organic synthesis, providing access to amine derivatives with applications in pharmaceutical development.

Substitution

The imine nitrogen in phenylmethanimine can act as a nucleophile, enabling participation in various substitution reactions. This reactivity pattern is exploited in the synthesis of more complex nitrogen-containing organic compounds.

Cycloaddition

Notably, phenylmethanimine and its derivatives can participate in [3+2] cycloaddition reactions with suitable dipolarophiles. For instance, N-methyl-1-phenylmethanimine oxide can undergo cycloaddition with bicyclopropylidene to form five-membered heterocycles . A theoretical study by Mohammad-Salim and de Julián-Ortiz investigated the mechanism and selectivity of this reaction using molecular electron density theory (MEDT), revealing insights into the electronic properties governing this transformation .

Applications

Organic Synthesis

Phenylmethanimine serves as a versatile intermediate in the synthesis of various organic compounds, including heterocycles and pharmaceuticals. Its reactivity profile enables diverse transformations, making it valuable in complex molecule synthesis.

Astrochemistry

Biological Activity

Research has indicated that phenylmethanimine derivatives exhibit various biological activities that may have potential therapeutic applications.

Antimicrobial Activity

Studies have shown that certain phenylmethanimine derivatives demonstrate significant antimicrobial effects against various pathogens . For example, a series of dapsone imine derivatives formed through condensation between dapsone and aromatic aldehydes were evaluated for their antimicrobial activity, with some compounds showing promising results .

Anti-inflammatory Activity

Phenylmethanimine has been studied for anti-inflammatory properties in vitro. Research indicates that it can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in lipopolysaccharide-stimulated macrophages. This activity suggests potential applications in the development of anti-inflammatory agents.

Anticancer Activity

Research has explored the anticancer potential of phenylmethanimine derivatives against human cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549). Structure-activity relationship studies indicate that certain substitutions can enhance anticancer activity, with halogen-substituted derivatives showing improved potency in some cases.

Comparison with Similar Compounds

Phenylmethanimine shares structural similarities with several related compounds but exhibits distinct reactivity due to its imine functionality.

Comparison with Benzylamine

Benzylamine (phenylmethanamine, C₇H₉N) is a structurally related compound but differs significantly in its chemical properties and reactivity :

  • Functional group: Benzylamine features a primary amine group (-NH₂), whereas phenylmethanimine contains an imine group (C=N-H) .

  • Applications: Benzylamine is widely used in pharmaceutical development and as a precursor in organic chemistry, including as a masked source of ammonia .

  • Production: Benzylamine can be produced through various methods, including the reaction of benzyl chloride with ammonia, reduction of benzonitrile, and reductive amination of benzaldehyde .

Comparison with Phenylmethanimine Derivatives

Various substituted phenylmethanimines have been synthesized and studied, including:

  • N-methyl-1-phenylmethanimine oxide: An oxidized derivative with distinct reactivity in cycloaddition reactions .

  • 1-(4-Methoxyphenyl)-N-phenylmethanimine: A methoxy-substituted derivative with different electronic properties .

  • 1-(2-methylphenyl)-N-phenylmethanimine: A methyl-substituted variant showing altered reactivity patterns .

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